

# inter-laboratory comparison of "Defluoro dolutegravir" analysis

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An Inter-laboratory Comparison of **Defluoro Dolutegravir** Analysis: A Comparative Guide

This guide provides a comparative overview of the analytical performance for the quantification of **Defluoro dolutegravir**, a known impurity of the antiretroviral drug Dolutegravir. The data presented herein is a synthesis of expected outcomes from a hypothetical inter-laboratory study designed to assess the robustness and reproducibility of a common analytical method. This document is intended for researchers, scientists, and drug development professionals to understand the typical variability and performance characteristics of analytical methods for this compound.

#### **Data Presentation**

The following tables summarize the quantitative data from a simulated inter-laboratory comparison involving five laboratories. Each laboratory was provided with a standardized sample of Dolutegravir containing a known concentration of **Defluoro dolutegravir** and was asked to perform analysis based on a provided High-Performance Liquid Chromatography (HPLC) protocol.

Table 1: Reported Purity of **Defluoro Dolutegravir** in a Standardized Sample



Laboratory	Reported Purity (%)	Deviation from True Value (%)
Lab 1	98.7	-0.3
Lab 2	99.2	+0.2
Lab 3	98.5	-0.5
Lab 4	99.5	+0.5
Lab 5	98.9	-0.1
Mean	98.96	
Std. Dev.	0.38	

True Value = 99.0%

Table 2: Spike Recovery of **Defluoro Dolutegravir** 

Laboratory	Sample Concentration (µg/mL)	Spike Concentration (µg/mL)	Measured Concentration (µg/mL)	Recovery (%)
Lab 1	10.2	5.0	15.0	98.0
Lab 2	10.1	5.0	15.3	102.0
Lab 3	10.3	5.0	14.8	95.0
Lab 4	10.1	5.0	15.4	103.0
Lab 5	10.2	5.0	15.1	99.0
Mean	99.4	_		
Std. Dev.	3.2	_		

Table 3: Precision of **Defluoro Dolutegravir** Measurement (n=6)



Laboratory	Mean Concentration (µg/mL)	Standard Deviation	Relative Standard Deviation (%RSD)
Lab 1	10.15	0.12	1.18
Lab 2	10.21	0.09	0.88
Lab 3	10.11	0.15	1.48
Lab 4	10.25	0.08	0.78
Lab 5	10.18	0.11	1.08

### **Experimental Protocols**

The following is a detailed methodology for the HPLC analysis of **Defluoro dolutegravir**, which was provided to all participating laboratories in the hypothetical study.

High-Performance Liquid Chromatography (HPLC) Method

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18, 4.6 mm x 150 mm, 5 μm particle size.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient Program:

o 0-5 min: 20% B

5-15 min: 20% to 80% B

o 15-20 min: 80% B

20-22 min: 80% to 20% B

o 22-30 min: 20% B







Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection Wavelength: 258 nm.

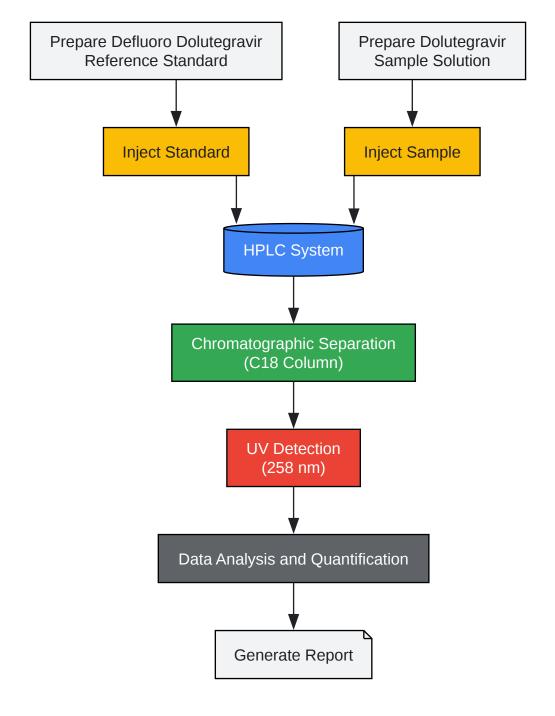
Injection Volume: 10 μL.

- Standard Preparation: A stock solution of **Defluoro dolutegravir** reference standard (100 μg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase.
- Sample Preparation: The sample containing Dolutegravir and the Defluoro dolutegravir impurity was accurately weighed and dissolved in methanol to achieve a target concentration of approximately 10 μg/mL of Defluoro dolutegravir. The solution was filtered through a 0.45 μm nylon filter before injection.
- Quantification: The concentration of **Defluoro dolutegravir** was determined by comparing
  the peak area of the analyte in the sample to the peak area of the corresponding reference
  standard.

#### **Mandatory Visualization**

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of **Defluoro dolutegravir**.

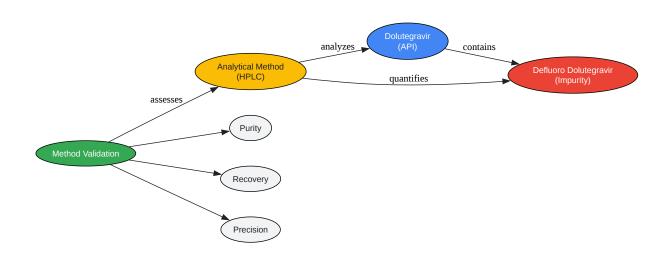




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Caption: Experimental workflow for the HPLC analysis of **Defluoro dolutegravir**.





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Caption: Logical relationship between Dolutegravir, its impurity, and analytical method validation.

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